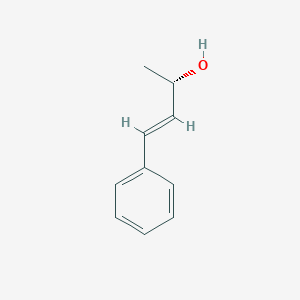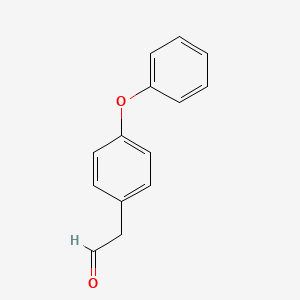
benzyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl sulfamate (BzSA) is an organic compound with the molecular formula C6H5CH2SO2NH2. It is a white, crystalline solid with a melting point of 93°C. BzSA is an important intermediate in the synthesis of various organic compounds and is used in a variety of applications, including as a flame retardant, as a catalyst in chemical reactions, and as an insecticide.
Mechanism of Action
Benzyl sulfamate is an electrophilic reagent, meaning that it is able to react with electron-rich species such as amines and alcohols. It forms an intermediate species known as a sulfonate ester, which can then be further reacted to form a variety of organic compounds.
Biochemical and Physiological Effects
benzyl sulfamate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the activity of certain enzymes and to reduce inflammation.
Advantages and Limitations for Lab Experiments
Benzyl sulfamate is a useful reagent for organic synthesis in the lab. It is relatively inexpensive and easy to use. It is also relatively stable and can be stored for long periods of time. However, it can be toxic if inhaled or ingested and should be handled with care.
Future Directions
The use of benzyl sulfamate in scientific research is an area of active research. There is potential for the use of benzyl sulfamate in the synthesis of novel compounds, such as drugs and biochemicals. There is also potential for the use of benzyl sulfamate in the development of new flame retardants and insecticides. Additionally, further research is needed to explore the biochemical and physiological effects of benzyl sulfamate.
Synthesis Methods
Benzyl sulfamate can be synthesized from benzyl alcohol and sulfuric acid in the presence of a catalyst. The reaction is carried out at about 150°C for about 2 hours. The resulting product is a mixture of benzyl sulfamate and benzyl sulfonate. The mixture can be separated by fractional distillation.
Scientific Research Applications
Benzyl sulfamate has been used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds such as esters, amines, and amides. It is also used as a catalyst in the synthesis of polymers and other materials. benzyl sulfamate is also used as a flame retardant and as an insecticide.
properties
| { "Design of the Synthesis Pathway": "The synthesis of benzyl sulfamate can be achieved through the reaction of benzyl chloride with ammonium sulfamate.", "Starting Materials": [ "Benzyl chloride", "Ammonium sulfamate" ], "Reaction": [ "Add ammonium sulfamate to a solution of benzyl chloride in anhydrous ether", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate and wash with ether", "Dry the product under vacuum to obtain benzyl sulfamate" ] } | |
CAS RN |
136166-81-9 |
Product Name |
benzyl sulfamate |
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




